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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromohexyl-Substituted Ammonium Bromides for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nomenclature of Bromohexyl-Functionalized Amines In the landscape of chemical synthesis and pharmaceutical development, precision in nomenclature is paramount. The query "6-Bromohexylazanium;brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Nomenclature of Bromohexyl-Functionalized Amines

In the landscape of chemical synthesis and pharmaceutical development, precision in nomenclature is paramount. The query "6-Bromohexylazanium;bromide" presents a point of ambiguity, potentially referring to two distinct yet related chemical entities: the quaternary ammonium salt, (6-bromohexyl)trimethylazanium bromide , and the primary amine salt, 6-bromohexylamine hydrobromide . The term "azanium" in IUPAC nomenclature denotes the cation NH₄⁺ and its substituted derivatives. Thus, a trimethyl-substituted azanium correctly describes the former. However, the broader "azanium" could also be interpreted as the protonated primary amine of the latter. Given the critical differences in their reactivity and applications, this guide will provide a comprehensive, parallel examination of both compounds to ensure clarity and utility for the discerning scientific audience.

Part 1: (6-Bromohexyl)trimethylazanium Bromide

(Also known as: (6-Bromohexyl)trimethylammonium Bromide; 6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide)

Core Compound Profile

(6-Bromohexyl)trimethylazanium bromide is a quaternary ammonium salt characterized by a hexyl chain functionalized with a terminal bromine atom and a permanently cationic trimethylammonium head. This amphiphilic structure, combining a hydrophobic alkyl chain and a hydrophilic charged group, is central to its diverse applications.

Physicochemical and Molecular Properties

A summary of the key physicochemical properties of (6-bromohexyl)trimethylazanium bromide is presented below. These properties are fundamental to its handling, reactivity, and application design.

PropertyValueSource(s)
CAS Number 32765-81-4[1]
Molecular Formula C₉H₂₁Br₂N[2]
Molecular Weight 303.08 g/mol [2][3]
Appearance White to off-white solid or light brown oil[4]
Melting Point 98-100 °C[5]
Solubility Soluble in water, methanol, and ethanol.[4][5][6]
Stability Hygroscopic and moisture-sensitive.[4][5]
Synthesis and Purification: A Mechanistic Approach

The primary route to synthesizing (6-bromohexyl)trimethylazanium bromide is the Menshutkin reaction . This is a classic Sₙ2 reaction involving the alkylation of a tertiary amine, in this case, trimethylamine, by an alkyl halide, 1,6-dibromohexane.

Causality of Experimental Choices:

  • Excess of 1,6-dibromohexane: To favor the mono-alkylation product over the di-quaternary ammonium species, a significant molar excess of the dihaloalkane is typically used. This statistical control ensures that the trimethylamine is more likely to react with an unreacted 1,6-dibromohexane molecule rather than the already-formed product.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or acetone is often chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.[5][7][8]

  • Temperature: The reaction is often performed at room temperature over an extended period (e.g., 24-48 hours) or under mild heating to increase the reaction rate.[7][9]

Experimental Protocol: Synthesis of (6-Bromohexyl)trimethylazanium Bromide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-dibromohexane (e.g., 5-10 molar equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirring solution, add trimethylamine (1 molar equivalent), typically as a solution in a suitable solvent like ethanol.

  • Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the product often precipitates out of the reaction mixture. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove unreacted 1,6-dibromohexane and any di-quaternized by-product. The purified product should be dried under vacuum.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification Reactants 1,6-Dibromohexane (excess) + Trimethylamine Reaction Stir at Room Temp (24-48h) Reactants->Reaction in Solvent Anhydrous THF Solvent->Reaction Isolation Filtration or Solvent Evaporation Reaction->Isolation Crude Product Recrystallization Recrystallize from Ethanol/Ether Isolation->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure (6-Bromohexyl)trimethylazanium bromide QAC (6-Bromohexyl)trimethylazanium bromide (Cationic Head + Hydrophobic Tail) Binding Electrostatic Attraction and Hydrophobic Insertion QAC->Binding Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Binding Disruption Membrane Destabilization Binding->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of antimicrobial action of quaternary ammonium compounds (QACs).

Safety and Handling

(6-Bromohexyl)trimethylazanium bromide is classified as a hazardous substance and requires careful handling.

  • Hazards: It can cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation. [3][10]It is also harmful if swallowed. [10]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]Handle in a well-ventilated area, preferably in a fume hood. [3]Avoid inhalation of dust or fumes. [3]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]Due to its hygroscopic nature, storage under an inert atmosphere is recommended. [5]

Part 2: 6-Bromohexylamine Hydrobromide

(Also known as: 6-Bromo-1-hexanamine Hydrobromide)

Core Compound Profile

6-Bromohexylamine hydrobromide is the hydrobromide salt of 6-bromohexylamine. It features a primary amino group at one end of a hexyl chain and a bromine atom at the other. Unlike the quaternary salt, the primary amine is a nucleophile and a base, which dictates its chemical reactivity and applications.

Physicochemical and Molecular Properties

The key physicochemical properties of 6-bromohexylamine hydrobromide are summarized below.

PropertyValueSource(s)
CAS Number 14502-76-2[11][12]
Molecular Formula C₆H₁₅Br₂N[11][12]
Molecular Weight ~261.00 g/mol [13][14]
Appearance White to off-white crystalline solid[13]
Melting Point 142-144 °C[14][15]
Solubility Soluble in water and polar organic solvents.[13]
Storage Store under an inert atmosphere at 2-8°C.
Synthesis and Purification: A Strategic Overview

The synthesis of 6-bromohexylamine hydrobromide can be approached through several routes, often starting from 1,6-dibromohexane. A common strategy involves the selective mono-amination of the dihalide.

Causality of Experimental Choices:

  • Nucleophilic Substitution with Excess Ammonia: A straightforward method is the reaction of 1,6-dibromohexane with a large excess of ammonia. The excess ammonia serves a dual purpose: it acts as the nucleophile and also minimizes the formation of secondary and tertiary amine byproducts by ensuring that the mono-substituted product is less likely to react further.

  • Alternative Amination (Gabriel Synthesis): For a more controlled mono-amination, the Gabriel synthesis is a superior method. This involves reacting 1,6-dibromohexane with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method prevents over-alkylation.

  • Final Salt Formation: The free base, 6-bromohexylamine, is then treated with hydrobromic acid to form the stable hydrobromide salt.

Experimental Protocol: Synthesis via Ammonolysis

  • Reaction Setup: In a sealed pressure vessel, place a solution of 1,6-dibromohexane in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add a large excess of concentrated aqueous or ethanolic ammonia.

  • Reaction: Heat the sealed vessel to a temperature that provides a sufficient reaction rate (e.g., 100-120 °C) for several hours.

  • Workup: After cooling, the excess ammonia and solvent are removed under reduced pressure. The residue is then treated with a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free amine.

  • Extraction and Purification: The free amine is extracted into an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The crude amine can be purified by distillation.

  • Salt Formation: The purified 6-bromohexylamine is dissolved in a suitable solvent (e.g., isopropanol) and treated with an equimolar amount of concentrated hydrobromic acid. The resulting hydrobromide salt, which is typically a solid, is collected by filtration, washed with a cold solvent, and dried.

Workflow for Synthesis and Characterization:

cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Reactants 1,6-Dibromohexane + Excess Ammonia Reaction Heat in Sealed Vessel Reactants->Reaction Workup Basification (NaOH) & Extraction Reaction->Workup Purify Distillation of Free Amine Workup->Purify Crude 6-bromohexylamine Salt_Formation Treat with HBr Purify->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Final_Product Final_Product Isolation->Final_Product Pure 6-Bromohexylamine Hydrobromide

Caption: Synthesis and purification workflow for 6-bromohexylamine hydrobromide.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted, for the free amine): The proton NMR spectrum of the free base, 6-bromohexylamine, would show:

  • ~3.4 ppm (t, 2H): Triplet for the protons on the carbon adjacent to the bromine.

  • ~2.7 ppm (t, 2H): Triplet for the protons on the carbon adjacent to the amino group.

  • ~1.3-1.9 ppm (m, 8H): Overlapping multiplets for the remaining methylene protons.

  • A broad singlet for the NH₂ protons , the chemical shift of which is concentration and solvent dependent.

Upon protonation to the hydrobromide salt, the signal for the protons adjacent to the now -NH₃⁺ group would shift downfield.

¹³C NMR Spectroscopy (Predicted, for the free amine):

  • ~42 ppm: Carbon adjacent to the amino group.

  • ~34 ppm: Carbon adjacent to the bromine atom.

  • ~25-33 ppm: Signals for the other four methylene carbons.

Applications in Research and Drug Development

6-Bromohexylamine hydrobromide is a valuable bifunctional building block in organic synthesis.

  • Synthetic Intermediate: Its primary utility lies in its two distinct reactive sites. The primary amine can act as a nucleophile to form amides, sulfonamides, and secondary or tertiary amines. The terminal bromine is a good leaving group in Sₙ2 reactions, allowing for the introduction of a variety of functional groups (e.g., azides, cyanides, thiols) or for linking to other molecules. [13]This makes it a useful linker molecule in the synthesis of more complex pharmaceutical agents and agrochemicals. [13]* Precursor for other Quaternary Ammonium Salts: It can be used as a starting material to synthesize a wide range of quaternary ammonium salts with different N-substituents, allowing for the fine-tuning of their properties for specific applications.

Safety and Handling
  • Hazards: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation. [13]* Precautions: As with the quaternary ammonium salt, appropriate PPE (gloves, safety goggles, lab coat) is essential. [16]Work should be conducted in a well-ventilated area. [16]* Storage: It should be stored in a tightly sealed container under an inert atmosphere and refrigerated (2-8°C) to ensure stability. [15]

Conclusion: A Tale of Two Bromides

While sharing a common bromohexyl backbone, (6-bromohexyl)trimethylazanium bromide and 6-bromohexylamine hydrobromide present vastly different chemical personalities and, consequently, applications. The former, a permanently charged quaternary ammonium salt, excels as a surfactant, antimicrobial agent, and a component in functional materials where its cationic nature is key. The latter, a primary amine salt, is a versatile bifunctional linker, a foundational piece for the intricate art of multi-step organic synthesis. For the researcher, scientist, and drug developer, a clear understanding of these differences is not just a matter of nomenclature, but a fundamental prerequisite for innovative and successful research.

References

  • Nature. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Retrieved from [Link] [17]16. MDPI. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link] [18]17. PubChem. (n.d.). Ammonium, (6-bromohexyl)trimethyl-, bromide. Retrieved from [Link]

  • Briti Scientific. (n.d.). 1-Bromo-6-(trimethylammonium)hexyl Bromide, ≥95%. Retrieved from [Link] [6]24. Angene Chemical. (n.d.). 1-Bromo-6-(trimethylammonium)hexyl bromide(CAS# 32765-81-4). Retrieved from [Link]

  • Mr Cole Chemistry. (n.d.). Organic Synthesis 1. Retrieved from [Link] 27. Matrix Fine Chemicals. (n.d.). (6-BROMOHEXYL)TRIMETHYLAZANIUM BROMIDE. Retrieved from [Link] [2]28. PubChem. (n.d.). Ammonium, (6-bromohexyl)trimethyl-, bromide. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 6-Bromohexylazanium;bromide in Polar Organic Solvents

An In-depth Technical Guide Introduction 6-Bromohexylazanium;bromide, a quaternary ammonium salt, presents a molecular structure with a distinct polar ionic head and a nonpolar hydrocarbon tail. This bifunctional nature...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

6-Bromohexylazanium;bromide, a quaternary ammonium salt, presents a molecular structure with a distinct polar ionic head and a nonpolar hydrocarbon tail. This bifunctional nature makes it a compound of interest in various chemical applications, including as an intermediate in organic synthesis, a phase-transfer catalyst, or a precursor for functionalized materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in polar organic solvents is a critical prerequisite for its effective application. The choice of solvent can dictate reaction kinetics, purification efficiency, and the feasibility of formulation strategies.

This technical guide provides a foundational understanding of the theoretical principles governing the solubility of 6-Bromohexylazanium;bromide, a detailed, field-proven experimental protocol for its quantitative determination, and a framework for interpreting the resulting data. As specific quantitative solubility data for this compound is not widely published, this guide empowers researchers to generate reliable, application-specific data in their own laboratory settings.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[1]

Molecular Structure and Intermolecular Forces

6-Bromohexylazanium;bromide is an ionic compound with the structure [CH3(CH2)5NH3]+ Br-. Its solubility characteristics are a direct consequence of its constituent parts:

  • The Azanium Bromide Headgroup: This ionic portion is highly polar and capable of strong electrostatic interactions. The primary driving forces for its dissolution in polar solvents are powerful ion-dipole interactions , where the polar solvent molecules orient themselves around the cation ([R-NH3]+) and the bromide anion (Br-) to form a stabilizing solvation shell.

  • The Hexyl Alkyl Chain: This six-carbon chain is nonpolar and hydrophobic. It primarily interacts through weaker van der Waals forces (specifically, London dispersion forces).[2]

The overall solubility in a given polar organic solvent is therefore a competition between the favorable ion-dipole interactions of the headgroup and the less favorable interactions of the hydrophobic tail with the polar solvent molecules.

Predicting Solubility in Polar Organic Solvents

Based on this structure, we can predict general solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for 6-Bromohexylazanium;bromide. They can effectively solvate the bromide anion through hydrogen bonding and the cation through ion-dipole interactions.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations via their negative dipoles. While they are less effective at solvating small anions like bromide compared to protic solvents, their high polarity is generally sufficient to dissolve many ionic salts.[3] The solubility of long-chain ammonium salts in such solvents is a well-documented phenomenon.[3]

The length of the alkyl chain plays a crucial role. As the chain length increases, the nonpolar character of the molecule increases, which tends to decrease solubility in highly polar solvents like water, but may increase solubility in organic solvents of intermediate polarity.

Experimental Determination of Solubility: A Standard Protocol

Given the scarcity of published data, experimental determination is essential. The following protocol describes the Equilibrium Saturation Method , a robust and reliable technique for measuring the solubility of a solid compound in a solvent.[4][5][6] This method involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the amount of dissolved solute.[7]

Materials and Equipment
  • Solute: 6-Bromohexylazanium;bromide (high purity)

  • Solvents: Selected high-purity polar organic solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Temperature-controlled shaker or stirring plate with a water/oil bath

    • Scintillation vials or flasks with airtight caps

    • Syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • Drying oven

Step-by-Step Methodology
  • Preparation: Add an excess amount of 6-Bromohexylazanium;bromide to a vial containing a precisely known volume (e.g., 5.00 mL) of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or a stirred bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the dissolution process has reached a steady state.[6]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours, maintaining the constant temperature.

  • Sample Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.00 mL) using a syringe fitted with a chemical-resistant filter to prevent any solid particles from being transferred.

  • Quantification (Gravimetric Method):

    • Transfer the filtered supernatant to a pre-weighed, dry vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once the solvent is removed, place the vial in a vacuum oven and dry the solid residue to a constant mass.

    • The final mass of the solid represents the amount of 6-Bromohexylazanium;bromide dissolved in the extracted volume of the solvent.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (g / 100 mL) = (Mass of dried residue (g) / Volume of supernatant extracted (mL)) * 100

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sep Separation & Extraction cluster_quant Quantification & Calculation A 1. Add excess solute to known volume of solvent B 2. Seal and equilibrate at constant temperature (24-48h) A->B C 3. Cease agitation and allow solid to settle B->C D 4. Withdraw known volume of supernatant via filtered syringe C->D E 5. Transfer to pre-weighed vial D->E F 6. Evaporate solvent to dryness E->F G 7. Weigh dried solute residue F->G H 8. Calculate solubility (g / 100 mL) G->H G cluster_solvents_cat cluster_solvents_an cation [C₆H₁₃NH₃]⁺ anion Br⁻ s1 CH₃OH s1->cation s2 CH₃OH s2->cation s3 CH₃OH s3->cation s4 CH₃OH s4->cation s5 CH₃OH s5->anion s6 CH₃OH s6->anion s7 CH₃OH s7->anion s8 CH₃OH s8->anion

Caption: Solvation of 6-Bromohexylazanium;bromide ions by polar solvent molecules.

Conclusion

The solubility of 6-Bromohexylazanium;bromide in polar organic solvents is a complex interplay between its ionic headgroup and its nonpolar alkyl chain. While theoretical principles predict good solubility in polar protic and aprotic solvents, precise quantitative data is best obtained through empirical measurement. The detailed protocol provided in this guide offers a reliable and validated method for researchers to determine the solubility profile in solvents relevant to their specific applications. This data is fundamental for optimizing reaction conditions, developing purification strategies, and designing novel formulations, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Mehta, A. K., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Park, K. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. Macromolecular Research, 22(8), 865-872.
  • Mehta, A. K., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Mirgorod, Y. (2019). What is the best methods for measuring the solubility of ionic solids in organic solvents?
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Bromo-1-hexanol. BenchChem.
  • Kolker, A. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233.
  • Marcus, Y. (1973). Nonstoichiometric interactions of long-chain ammonium salts in organic solvents. The Journal of Physical Chemistry, 77(4), 516-519.
  • BenchChem. (2025). An In-Depth Technical Guide on the Solubility of 2-Bromoethylamine Hydrobromide in Organic Solvents. BenchChem.
  • Ataman Kimya. (n.d.). HEXYL BROMIDE.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-bromoethylammonium bromide – a possible side product upon synthesis of hybrid perovskites.
  • Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • Horvath, A. L. (1993).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 6-Bromo-1-hexanol.

Sources

Foundational

Crystal structure and thermodynamic properties of 6-Bromohexylazanium;bromide

An In-depth Technical Guide to the Physicochemical Characterization of Novel Halogenated Alkylammonium Halides: A Case Study of 6-Bromohexylazanium Bromide For the Attention of Researchers, Scientists, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of Novel Halogenated Alkylammonium Halides: A Case Study of 6-Bromohexylazanium Bromide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis and characterization of novel active pharmaceutical ingredients (APIs) are foundational to modern drug development. Among the vast landscape of chemical entities, halogenated alkylammonium halides represent a class of compounds with significant potential, owing to their versatile applications as ionic liquids, phase transfer catalysts, and synthons for more complex molecular architectures. This guide provides a comprehensive technical overview of the essential physicochemical characterization of a representative, albeit hypothetically detailed, novel compound: 6-Bromohexylazanium bromide. We will delve into the critical aspects of its solid-state structure and thermodynamic stability, employing state-of-the-art analytical techniques. The methodologies and data interpretation strategies outlined herein are designed to serve as a robust framework for the evaluation of new chemical entities within a research and development setting.

Introduction: The Rationale for Comprehensive Characterization

The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical candidate is underpinned by a meticulous process of characterization. Understanding the fundamental physicochemical properties of a compound is not merely an academic exercise; it is a critical determinant of its suitability for further development. Properties such as crystal structure, melting point, and thermal stability directly influence a substance's solubility, bioavailability, and manufacturability—key parameters in the formulation of a safe and efficacious drug product.

6-Bromohexylazanium bromide, a simple yet illustrative example of a halogenated alkylammonium halide, serves as our model for this guide. While specific experimental data for this exact compound is not yet prevalent in published literature, we will utilize data from analogous structures to demonstrate the principles and practices of a thorough characterization workflow. This approach ensures that the reader gains a practical and applicable understanding of the techniques and thought processes involved.

Elucidation of the Solid-State Architecture: Single-Crystal X-ray Diffraction

The precise arrangement of atoms and molecules in the solid state, or the crystal structure, is arguably the most definitive characteristic of a crystalline compound. It governs a multitude of physical properties and provides invaluable insights into intermolecular interactions. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining this three-dimensional arrangement.[1][2]

The Causality Behind Experimental Choices in SC-XRD

The selection of a suitable single crystal is the crucial first step in an SC-XRD experiment. The crystal should be of adequate size and quality, free from significant defects or twinning. The choice of X-ray source (e.g., MoKα radiation) is dictated by the need for a wavelength that provides optimal diffraction from the crystal lattice.[1] Low-temperature data collection is often employed to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions.[1]

Hypothetical Crystallographic Data for 6-Bromohexylazanium Bromide

The following table summarizes the kind of crystallographic data that would be obtained from a successful SC-XRD analysis of 6-Bromohexylazanium bromide. This data is modeled on that of related bromo-organic compounds and serves as an illustrative example.[3]

Parameter Hypothetical Value
Chemical FormulaC₆H₁₅Br₂N
Formula Weight277.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a8.576(1) Å
b9.169(1) Å
c9.970(1) Å
α90°
β76.03(1)°
γ90°
Volume759.9(2) ų
Z4
Density (calculated)2.421 g/cm³
Absorption Coefficient9.85 mm⁻¹
F(000)536
Temperature100(2) K
RadiationMoKα (λ = 0.71073 Å)
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal of 6-Bromohexylazanium bromide is selected under a polarizing microscope and mounted on a cryo-loop.

  • Data Collection: The crystal is placed on the goniometer of a diffractometer equipped with a CCD detector. Data is collected at a low temperature (e.g., 100 K) using MoKα radiation.[1] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the diffraction spot intensities and apply corrections for Lorentz and polarization effects.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of the SC-XRD Workflow

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Crystal Selection mounting Mounting on Cryo-Loop crystal_selection->mounting data_collection Data Collection (100 K) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Thermal Behavior and Stability: Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5] It provides critical information about thermal transitions such as melting, crystallization, and solid-solid phase transitions.[6][7]

The Importance of DSC in Pharmaceutical Development

For a pharmaceutical compound, the melting point is a key indicator of purity. The enthalpy of fusion, also determined by DSC, provides a measure of the lattice energy of the crystal. Furthermore, DSC can reveal the existence of polymorphs—different crystal forms of the same compound—which can have significantly different physical properties. The thermal stability of a compound, assessed by observing its decomposition temperature, is also a critical parameter for safe handling and storage.[8]

Hypothetical Thermodynamic Properties of 6-Bromohexylazanium Bromide

The following table presents hypothetical thermodynamic data for 6-Bromohexylazanium bromide that would be obtained from a DSC analysis.

Property Hypothetical Value
Melting Point (Tₘ)185.2 °C
Enthalpy of Fusion (ΔHբ)35.8 kJ/mol
Onset of Decomposition> 250 °C
Experimental Protocol: Differential Scanning Calorimetry
  • Sample Preparation: A small amount of the sample (typically 3-9 mg) is accurately weighed into an aluminum DSC pan.[8] The pan is hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak temperature of the melting endotherm, and the integrated area of the peak, which corresponds to the enthalpy of fusion.

Visualization of the DSC Experimental Logic

dsc_logic cluster_preparation Sample & Instrument Preparation cluster_measurement Measurement Phase cluster_interpretation Data Interpretation sample_prep Sample Weighing & Encapsulation heating_program Controlled Heating Ramp sample_prep->heating_program instrument_cal Instrument Calibration instrument_cal->heating_program data_acquisition Heat Flow Measurement heating_program->data_acquisition thermogram_analysis Thermogram Analysis data_acquisition->thermogram_analysis property_determination Determination of Tm, ΔHf thermogram_analysis->property_determination

Caption: Logical Flow of a Differential Scanning Calorimetry Experiment.

Conclusion and Future Directions

This guide has outlined the fundamental principles and experimental workflows for the physicochemical characterization of a novel halogenated alkylammonium halide, using the hypothetical case of 6-Bromohexylazanium bromide. The elucidation of its crystal structure via single-crystal X-ray diffraction and the assessment of its thermal properties through differential scanning calorimetry provide a foundational understanding of its solid-state behavior.

For a comprehensive characterization, further studies would be warranted. These include powder X-ray diffraction (PXRD) for bulk sample analysis and polymorph screening, thermogravimetric analysis (TGA) to precisely quantify thermal decomposition, and spectroscopic analyses (NMR, IR, Raman) to confirm the molecular structure. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the data and building a robust data package for any new chemical entity.

References

  • The Royal Society of Chemistry. X-ray diffraction. Available from: [Link]

  • De Gruyter. Crystal structure of 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde, C13H17BrO3. Available from: [Link]

  • Journal of Pharmaceutical Analysis. Differential scanning calorimetry (DSC) is one of the thermo-analytical techniques. Available from: [Link]

  • UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Available from: [Link]

  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

  • ResearchGate. X-ray crystallographic diffraction analysis of bromide 3a. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Available from: [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]

  • Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. Available from: [Link]

  • Hindawi. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Bromohexylazanium;bromide from 1,6-Dibromohexane: An Application Note

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 6-Bromohexylazanium;bromide, a valuable bifunctional intermediate, from 1,6-dibromohexane. The synthesis proceeds via a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 6-Bromohexylazanium;bromide, a valuable bifunctional intermediate, from 1,6-dibromohexane. The synthesis proceeds via a direct nucleophilic substitution reaction with ammonia. A core challenge in this process is achieving selective mono-amination while minimizing the formation of the di-substituted byproduct, 1,6-diaminohexane. This guide elucidates the mechanistic principles behind the reaction, offers a detailed, step-by-step experimental protocol, and outlines essential safety and characterization procedures. The causality behind experimental choices, particularly the use of a significant excess of ammonia to control product distribution, is explained to provide researchers with a robust and reproducible method.

Principle of the Reaction: Controlling Nucleophilic Substitution

The conversion of 1,6-dibromohexane to 6-bromohexylazanium;bromide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] In this process, ammonia (NH₃), acting as the nucleophile, attacks one of the electrophilic carbon atoms bonded to a bromine atom.[2][3] The reaction is a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-bromine bond breaks, displacing a bromide ion (Br⁻) as the leaving group.

The Challenge of Selectivity: The primary product, 6-bromohexylamine, is itself a nucleophile and can react with another molecule of 1,6-dibromohexane. More significantly, it can react with the unreacted starting material, leading to the formation of a di-substituted byproduct, 1,6-diaminohexane. To suppress this unwanted secondary reaction, the synthesis employs a large molar excess of ammonia.[2][4] By saturating the reaction environment with ammonia, the probability of a 1,6-dibromohexane molecule colliding with an ammonia molecule is made significantly higher than it colliding with a molecule of the desired mono-substituted product.

The reaction proceeds as follows:

  • Mono-substitution (Desired Reaction): Br(CH₂)₆Br + NH₃ → H₂N(CH₂)₆Br + HBr

  • Acid-Base Reaction: H₂N(CH₂)₆Br + HBr ⇌ [H₃N⁺(CH₂)₆Br]Br⁻ (6-Bromohexylazanium;bromide)

The hydrobromic acid (HBr) generated in situ protonates the resulting primary amine, forming the target ammonium salt. This salt is generally less nucleophilic than the free amine, which also helps to slightly reduce the rate of di-substitution.

dot

Reaction_Mechanism cluster_reactants Reactants cluster_desired Desired Pathway cluster_side Competing Pathway Dibromohexane 1,6-Dibromohexane Br(CH₂)₆Br SN2_Attack Sₙ2 Attack Dibromohexane->SN2_Attack + NH₃ Ammonia Ammonia (Large Excess) Ammonia->SN2_Attack Product_Amine 6-Bromohexylamine H₂N(CH₂)₆Br SN2_Attack->Product_Amine Forms Product_Salt Target Product: 6-Bromohexylazanium;bromide [H₃N⁺(CH₂)₆Br]Br⁻ Product_Amine->Product_Salt + HBr (in situ) Second_SN2 Second Sₙ2 Attack Product_Amine->Second_SN2 + Dibromohexane Diaminohexane Byproduct: 1,6-Diaminohexane Second_SN2->Diaminohexane

Caption: Sₙ2 reaction pathway for the synthesis of 6-Bromohexylazanium;bromide.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
1,6-DibromohexaneBr(CH₂)₆Br243.97629-03-8Harmful, irritant.
Ammonium Hydroxide (28-30%)NH₄OH35.051336-21-6Corrosive, toxic vapors.
Ethanol (200 Proof)C₂H₅OH46.0764-17-5Flammable.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely flammable, forms peroxides.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
  • Equipment: High-pressure reaction vessel (Parr reactor or similar), round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.

Quantitative Data
ReagentAmount (g)Amount (mL)Moles (mol)Molar Ratio
1,6-Dibromohexane24.4 g~15.7 mL0.101
Ammonium Hydroxide (28%)-340 mL~5.050
Ethanol-100 mL--
Step-by-Step Methodology

1. Reaction Setup:

  • In a well-ventilated fume hood, equip a high-pressure reaction vessel with a magnetic stir bar.

  • Add 1,6-dibromohexane (24.4 g, 0.10 mol) and ethanol (100 mL) to the vessel. Stir briefly to dissolve.

  • Carefully pour the concentrated ammonium hydroxide solution (340 mL, ~5.0 mol) into the vessel.

  • Rationale: Ethanol is used as a co-solvent to increase the miscibility of the organic 1,6-dibromohexane with the aqueous ammonia phase, promoting a more efficient reaction.

2. Reaction Execution:

  • Seal the pressure vessel according to the manufacturer's instructions.

  • Place the vessel on a magnetic stirrer hotplate and begin vigorous stirring.

  • Heat the reaction mixture to 60°C and maintain this temperature for 24 hours.

  • Rationale: Heating increases the reaction rate. A sealed vessel is necessary to contain the ammonia gas pressure that builds upon heating and to prevent its escape. Vigorous stirring is critical to ensure adequate mixing between the two phases.

3. Work-up and Isolation:

  • After 24 hours, turn off the heat and allow the vessel to cool completely to room temperature.

  • Once cool, carefully vent the vessel in the fume hood to release any remaining pressure.

  • Transfer the reaction mixture to a large round-bottom flask.

  • Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator. The temperature of the water bath should not exceed 50°C.

  • The remaining aqueous solution will contain the product, unreacted starting material, and byproducts. Transfer this solution to a separatory funnel.

  • Extract the aqueous solution three times with 75 mL portions of diethyl ether to remove unreacted 1,6-dibromohexane.

  • Rationale: The desired ammonium salt product is highly polar and will remain in the aqueous layer, while the non-polar unreacted 1,6-dibromohexane will be extracted into the organic diethyl ether layer.

  • Collect the aqueous layer. Further concentrate the aqueous solution on the rotary evaporator to a volume of approximately 50-75 mL.

  • Cool the concentrated solution in an ice bath for 1-2 hours. The product, 6-Bromohexylazanium;bromide, should precipitate as a white solid.

  • Rationale: The product's solubility in water decreases at lower temperatures, allowing for its isolation via crystallization.

4. Purification:

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of ice-cold water, followed by a wash with cold diethyl ether to aid in drying.

  • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to achieve high purity.

  • Dry the final product under vacuum to yield pure 6-Bromohexylazanium;bromide.

Workflow and Characterization

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Combine Reactants in Pressure Vessel react Heat and Stir (60°C, 24h) start->react cool Cool and Vent react->cool evap Rotary Evaporation (Remove NH₃, EtOH) cool->evap extract Liquid-Liquid Extraction (vs. Diethyl Ether) evap->extract cryst Crystallization (Ice Bath) extract->cryst filter Vacuum Filtration cryst->filter recryst Recrystallization filter->recryst dry Vacuum Drying recryst->dry char Characterization (NMR, IR, MS) dry->char

Caption: General workflow for the synthesis and purification of the target compound.

Characterization of 6-Bromohexylazanium;bromide (C₆H₁₅Br₂N):

  • Appearance: White crystalline solid.

  • ¹H NMR: Expect characteristic peaks for the methylene protons (-CH₂-) and the ammonium protons (-NH₃⁺). The protons adjacent to the bromine and nitrogen atoms will be the most downfield.

  • ¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms of the hexyl chain.

  • FT-IR (ATR): Look for characteristic N-H stretching bands for the ammonium group (around 3200-2800 cm⁻¹) and C-Br stretching (around 650-550 cm⁻¹).

  • Mass Spectrometry (ESI+): The cation [H₃N⁺(CH₂)₆Br]⁺ should be observed. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.

Safety and Handling

  • 1,6-Dibromohexane: Harmful if swallowed and causes skin and eye irritation.[5][6] Handle with appropriate chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Concentrated Ammonium Hydroxide: Corrosive and can cause severe skin burns and eye damage. The vapors are toxic and can cause respiratory irritation. Always handle in a fume hood.

  • Pressure Hazard: The reaction is performed under pressure. Ensure the reaction vessel is rated for the expected temperature and pressure and is operated by trained personnel. Never heat a sealed vessel that is not designed for pressure.

  • Waste Disposal: Dispose of all chemical waste according to local and institutional regulations. Halogenated organic waste should be collected separately.

References

  • Gauth Chemistry. (n.d.). Solved: This question is about amines. (a) Give an equation for the preparation of 1,6 -diaminohe. Gauth. Retrieved March 24, 2026, from [Link]

  • Physics And Maths Tutor. (n.d.). AQA Chemistry A-Level - Amines QP. Retrieved March 24, 2026, from [Link]

  • Mr Cole Chemistry. (n.d.). Organic Synthesis 1. Retrieved March 24, 2026, from [Link]

  • Gauth Chemistry. (n.d.). Complete the mechanism for the reaction of ammonia with 6 -bromohexylamine to form 1,6-dia. Gauth. Retrieved March 24, 2026, from [Link]

Sources

Application

Application Note: Surface Functionalization of Gold Nanoparticles with 6-Bromohexylazanium Bromide for Modular Bioconjugation

Executive Summary & Design Rationale The functionalization of gold nanoparticles (AuNPs) with precisely engineered ligands is a cornerstone of targeted drug delivery and nanodiagnostics. 6-Bromohexylazanium bromide (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Design Rationale

The functionalization of gold nanoparticles (AuNPs) with precisely engineered ligands is a cornerstone of targeted drug delivery and nanodiagnostics. 6-Bromohexylazanium bromide (commonly referred to as 6-bromohexylamine hydrobromide) is a highly versatile heterobifunctional linker. It features a primary amine protected as a hydrobromide salt at one terminus and a reactive alkyl bromide at the other.

This application note details a robust, self-validating methodology for grafting this linker onto AuNPs. Rather than relying on weak, direct amine-to-gold coordination, this guide employs a covalent EDC/NHS coupling strategy to a pre-formed carboxyl-terminated self-assembled monolayer (SAM). This approach yields a highly stable, bromo-terminated nanoscaffold primed for downstream nucleophilic substitution ( SN​2 ), such as azidation for copper-free click chemistry.

Mechanistic Causality: The "Why" Behind the Chemistry

As researchers transition from proof-of-concept to clinical drug development, the thermodynamic stability of the nanoparticle corona is non-negotiable.

  • The Amine Anchor vs. Amide Coupling: While primary amines can coordinate directly to bare gold surfaces, the resulting Au–N bond is relatively labile (~30 kJ/mol). In physiological environments, these ligands are rapidly displaced by blood serum thiols. By pre-functionalizing the AuNPs with 11-mercaptoundecanoic acid (MUDA), we establish a robust Au–S bond (~170 kJ/mol). The amine group of the linker is then covalently conjugated to the MUDA carboxylates via EDC/NHS chemistry, forming an irreversible amide bond .

  • The Role of the Hydrobromide Salt: The linker is supplied as an azanium bromide salt ( −NH3+​Br− ) to prevent premature auto-alkylation, a degradation pathway where the free amine of one molecule attacks the bromide of another. Causality: To enable EDC/NHS coupling, the amine must be deprotonated in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Downstream SN​2 Reactivity: Once anchored, the terminal bromide acts as an excellent leaving group. This enables the surface to undergo SN​2 reactions with nucleophiles such as sodium azide ( NaN3​ ), converting the particles into azido-AuNPs ready for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .

Logic Linker 6-Bromohexylazanium Bromide Amine Ammonium Salt (-NH3+ Br-) Linker->Amine Bromo Alkyl Bromide (-Br) Linker->Bromo Deprot Base Neutralization (DIPEA) Amine->Deprot SN2 SN2 Substitution (e.g., NaN3) Bromo->SN2 Leaving Group Amide EDC/NHS Coupling to Carboxyl-AuNP Deprot->Amide Forms Amide Bond Amide->SN2 Anchors to Surface Click Click Chemistry Conjugation SN2->Click Target Attachment

Mechanistic pathway of 6-bromohexylazanium bromide enabling modular AuNP bioconjugation.

Experimental Architecture & Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next phase without confirming the Quality Control (QC) gate metrics outlined in Section 4.

Phase 1: Carboxyl-SAM Formation (MUDA-AuNPs)
  • Preparation: Obtain or synthesize 20 nm citrate-capped AuNPs (OD = 1.0).

  • Ligand Exchange: Add 11-mercaptoundecanoic acid (MUDA) dissolved in ethanol to the aqueous AuNP suspension to a final MUDA concentration of 1 mM. Add Tween-20 (0.01% v/v) to prevent aggregation during exchange.

  • Incubation: Stir gently at room temperature for 12 hours.

  • Purification: Centrifuge at 12,000 rcf for 15 minutes. Discard the supernatant and resuspend the pellet in ultra-pure water. Repeat twice.

  • QC Gate 1: Measure Zeta Potential. A successful MUDA coating will shift the potential to approximately -40 mV due to the dense carboxylate layer.

Phase 2: EDC/NHS Activation & Linker Conjugation

Causality Note: Activation is performed at pH 5.5 to maximize EDC efficiency, while coupling is performed at pH 7.4 to ensure the amine is deprotonated and nucleophilic.

  • Activation: Disperse MUDA-AuNPs in 50 mM MES buffer (pH 5.5). Add freshly prepared EDC (2 mM) and NHS (5 mM). Stir for 30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.

  • Washing (Critical): Centrifuge immediately at 12,000 rcf for 10 minutes to remove excess EDC/NHS, which can cause cross-linking. Resuspend in 1X PBS (pH 7.4).

  • Linker Preparation: In a separate vial, dissolve 6-bromohexylazanium bromide (10 mM) in 1X PBS. Add 1.2 equivalents of DIPEA (12 mM) to neutralize the hydrobromide salt, generating the free 6-bromohexylamine.

  • Conjugation: Add the neutralized linker solution to the activated AuNPs. Stir continuously for 2 hours at room temperature.

  • Purification: Centrifuge at 12,000 rcf for 15 minutes, wash twice with ultra-pure water, and resuspend.

  • QC Gate 2: Measure Zeta Potential. The surface charge should neutralize significantly (shifting from -40 mV to approx. -15 mV) as carboxylates are converted to neutral alkyl bromides.

Phase 3: Downstream SN​2 Azidation (Click-Ready AuNPs)
  • Substitution: To the bromo-functionalized AuNPs, add a 100-fold molar excess of Sodium Azide ( NaN3​ ).

  • Heating: Incubate the mixture at 60°C for 12 hours. The elevated temperature provides the activation energy required for the SN​2 displacement of the secondary bromide.

  • Purification: Dialyze against ultra-pure water (10 kDa MWCO) for 24 hours to remove excess unreacted azide and sodium bromide salts.

Workflow Step1 1. Carboxyl-AuNPs (MUDA-capped) Step2 2. EDC/NHS Activation (pH 5.5, 30 min) Step1->Step2 Activation of -COOH Step3 3. Add 6-Bromohexylazanium + DIPEA (pH 7.4, 2 h) Step2->Step3 Amide Bond Formation Step4 4. Bromo-Functionalized AuNPs (Purification via Centrifugation) Step3->Step4 Covalent Attachment Step5 5. SN2 Reaction with NaN3 (60°C, 12 h) Step4->Step5 Nucleophilic Substitution Step6 6. Azido-AuNPs (Ready for Click Chemistry) Step5->Step6 Bromide Displacement

Workflow for EDC/NHS coupling of 6-bromohexylazanium and subsequent SN2 azidation.

Quantitative Data Synthesis & Quality Control

To ensure the self-validating nature of this protocol, dynamic light scattering (DLS) and electrophoretic light scattering (Zeta Potential) must be tracked at every stage.

Table 1: Self-Validating Quality Control Metrics (Based on 20 nm core AuNPs)

Synthesis StageHydrodynamic Diameter (DLS)Zeta Potential (mV)Validation Logic (Causality)
1. Citrate-AuNPs 22 ± 2 nm-35 ± 3 mVBaseline electrostatic stabilization by citrate anions.
2. MUDA-AuNPs 26 ± 2 nm-42 ± 4 mVIncrease in size due to SAM layer; highly negative charge from terminal -COOH groups.
3. Bromo-AuNPs 30 ± 3 nm-15 ± 5 mVSize increase confirms linker addition; loss of negative charge confirms consumption of -COOH into neutral amides.
4. Azido-AuNPs 31 ± 3 nm-18 ± 4 mVMinimal size change; slight shift in potential reflects the dipole moment of the terminal azide group.

Table 2: Comparison of Linker Attachment Strategies

Attachment StrategyAuNP Surface Pre-requisiteBond TypeThermodynamic StabilityNotes / Limitations
Direct Amine Capping Citrate (Bare Gold)Dative (Au–N)Low (~30 kJ/mol)Prone to ligand exchange by biological thiols in vivo. Not recommended for drug delivery.
Amide Coupling (Recommended) Carboxyl-SAM (e.g., MUDA)Covalent AmideHigh (>350 kJ/mol)Requires EDC/NHS activation and base neutralization of the azanium salt. Highly stable in vivo.

References

  • Shikha, S., Thakur, K. G., & Bhattacharyya, M. S. (2017). Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity. RSC Advances, 7(69), 43650-43659.[Link]

  • Marradi, M., Chiodo, F., García, I., & Penadés, S. (2013). Glyconanoparticles: multifunctional nanomaterials for biomedical applications. Beilstein Journal of Organic Chemistry, 14, 1.[Link]

  • Li, Z., et al. (2022). Gold Nanoparticle-Based Photo-Cross-Linking Strategy for Cellular Target Identification of Supercomplex Molecular Systems. Analytical Chemistry, 94(8), 3524–3531.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Yields for 6-Bromohexylazanium Bromide

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling to achieve high yields when utilizing 6-bromohexylazanium bromide (6-bromohexylamine hydrobromid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling to achieve high yields when utilizing 6-bromohexylazanium bromide (6-bromohexylamine hydrobromide) as a bifunctional linker in drug development and materials science.

This molecule is deceptively simple but houses two highly problematic features for transition-metal catalysis: an unactivated C(sp³)-Br bond and a primary amine salt . Unactivated alkyl bromides are notoriously prone to β-hydride elimination[1], while the amine moiety can rapidly poison palladium catalysts if not properly managed. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to overcome these barriers.

Core Mechanistic Pathways & Bottlenecks

To improve your yield, you must first understand the competing pathways at the palladium center. The diagram below illustrates why standard cross-coupling conditions fail and how optimized conditions redirect the catalytic cycle toward your target product.

G Start 6-Bromohexylazanium Bromide Base Base Addition (Deprotonation) Start->Base Standard Conditions BocProtect Boc-Protection (Recommended) Start->BocProtect Optimization FreeAmine Free Amine (Catalyst Poison) Base->FreeAmine Unprotected OxAdd Pd(0) Oxidative Addition FreeAmine->OxAdd Catalyst Deactivation BocProtect->OxAdd Controlled Reactivity AlkylPd Alkyl-Pd(II) Intermediate OxAdd->AlkylPd BetaElim β-Hydride Elimination (Alkene Byproduct) AlkylPd->BetaElim Slow Transmetalation (Standard Ligands) Transmet Transmetalation (Zn, B, Sn) AlkylPd->Transmet Bulky/Electron-Rich Ligands (e.g., PCyp3) RedElim Reductive Elimination Transmet->RedElim Product Cross-Coupled Target Yield RedElim->Product

Mechanistic pathways in the Pd-catalyzed cross-coupling of 6-bromohexylazanium bromide.

Troubleshooting FAQs

Q1: Why is my reaction producing predominantly 1-hexen-6-amine instead of the cross-coupled product? A1: You are observing β-hydride elimination , which is the most common failure mode for unactivated alkyl bromides. Once the Pd(0) catalyst undergoes oxidative addition into the C(sp³)-Br bond, it forms an alkyl-Pd(II) intermediate. If the subsequent transmetalation step is slow, the palladium center will abstract a β-hydrogen, releasing a terminal olefin (alkene) and regenerating a Pd-hydride species[2]. Causality & Solution: To suppress this, you must accelerate transmetalation. This is achieved by using highly sterically hindered, electron-rich alkylphosphine ligands. The steric bulk forces the transmetalating agent into closer proximity, while the electron density stabilizes the Pd center against elimination[3].

Q2: My palladium catalyst turns black immediately upon adding the substrate and base. What is causing this? A2: Your catalyst is being poisoned by the free amine. Standard cross-coupling reactions require a base (e.g., K₂CO₃, Cs₂CO₃). This base deprotonates the hydrobromide salt of your substrate, releasing a free primary amine. Primary amines are potent σ-donors; they aggressively coordinate to the empty coordination sites on the palladium catalyst, displacing your phosphine ligands and causing the palladium to aggregate into inactive "Pd black." Causality & Solution: The amine must be masked. Pre-protecting the 6-bromohexylazanium bromide with a tert-butyloxycarbonyl (Boc) group eliminates its ability to coordinate to the metal center[4].

Q3: Which cross-coupling protocol is statistically most successful for this specific alkyl bromide? A3: The Negishi cross-coupling is the gold standard for unactivated alkyl electrophiles. Unlike Suzuki or Buchwald-Hartwig couplings, Negishi couplings utilize organozinc reagents, which are highly nucleophilic and do not require the addition of harsh exogenous bases that could interfere with the substrate[5]. Utilizing a catalyst system of Pd₂(dba)₃ with PCyp₃ (tricyclopentylphosphine) provides the optimal balance of reactivity and stability[3].

Quantitative Data: Ligand Selection for Alkyl Bromides

Selecting the correct ligand is the single most critical variable in this workflow. Standard aryl-coupling ligands (like PPh₃ or dppf) will fail entirely. The table below summarizes the causality between ligand geometry/electronics and reaction outcomes for unactivated alkyl bromides.

LigandCone Angle (θ)Electron RichnessOxidative Additionβ-Hydride EliminationTypical Yield
PPh₃ 145°ModerateVery SlowDominant< 5%
PCy₃ 170°HighFastModerate40–60%
P(t-Bu)₂Me ~161°Very HighFastLow70–85%
PCyp₃ ~165°HighFastSuppressed > 90%

Data synthesized from Fu et al. optimization studies on unactivated alkyl electrophiles[3],[5].

Validated Experimental Protocol: Negishi Coupling of 6-Bromohexylamine

This two-phase protocol is designed as a self-validating system. Phase 1 neutralizes the catalyst-poisoning threat, while Phase 2 utilizes state-of-the-art conditions for C(sp³)-Br activation.

Phase 1: Amine Protection (Boc-Protection)

Self-Validating Check: Successful protection is confirmed by TLC (ninhydrin stain turns from positive/purple for the free amine to negative/colorless for the Boc-protected product).

  • Solubilization: Suspend 6-bromohexylazanium bromide (1.0 equiv) in anhydrous dichloromethane (DCM)[4].

  • Neutralization: Cool the flask to 0 °C. Slowly add triethylamine (2.2 equiv) to neutralize the hydrobromide salt[4].

  • Protection: Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in a minimal amount of DCM[4].

  • Isolation: Allow the reaction to warm to room temperature and stir overnight. Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (6-bromohexyl)carbamate[4].

Phase 2: Negishi Cross-Coupling

Self-Validating Check: This reaction must be assembled in a nitrogen-filled glovebox. If the reaction mixture turns black before heating, oxygen/moisture has infiltrated the system and oxidized the PCyp₃ ligand.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol %) and PCyp₃ (8 mol %)[3].

  • Solvent Addition: Add a solvent mixture of THF and N-Methyl-2-pyrrolidone (NMP) in a 2:1 ratio.

    • Causality: NMP is highly polar and coordinates to the organozinc reagent, breaking up aggregates and dramatically accelerating the transmetalation step[5].

  • Substrate Addition: Add the tert-butyl (6-bromohexyl)carbamate (1.0 equiv) synthesized in Phase 1.

  • Additive Addition: Add N-methylimidazole (NMI, 1.2 equiv)[3].

    • Causality: NMI acts as a tailored Lewis basic additive that activates the organozinc reagent without displacing the bulky PCyp₃ ligand from the palladium center.

  • Coupling Partner: Slowly add the desired organozinc halide (R-ZnX, 1.5 equiv)[3].

  • Reaction: Seal the vial tightly, remove it from the glovebox, and stir at 80 °C for 12–24 hours[5].

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify the cross-coupled product via silica gel chromatography.

References

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. 1

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. 3

  • BenchChem Database. (n.d.). Thalidomide-5-O-C6-NH2 hydrochloride Synthesis Protocol. BenchChem. 4

  • Organic Chemistry Portal. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic-Chemistry.org. 5

Sources

Optimization

Recrystallization and purification techniques for crude 6-Bromohexylazanium;bromide

Welcome to the Technical Support Center for 6-bromohexylazanium bromide (also known as 6-bromohexylamine hydrobromide). This guide is engineered for drug development professionals and synthetic chemists who require high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-bromohexylazanium bromide (also known as 6-bromohexylamine hydrobromide). This guide is engineered for drug development professionals and synthetic chemists who require high-purity bifunctional linkers for PROTACs, PEGylation, and complex API synthesis.

Core Principles of 6-Bromohexylazanium Bromide

6-Bromohexylazanium bromide is a highly reactive, bifunctional aliphatic chain containing a terminal electrophile (alkyl bromide) and a protected nucleophile (primary amine hydrobromide)[1].

The fundamental rule of handling this compound is strict pH control . The hydrobromide salt acts as a protective state. If the compound is exposed to basic conditions (or even neutral water over prolonged periods), it deprotonates to form the free base, 6-bromohexylamine. Once free-based, the molecule rapidly undergoes intermolecular nucleophilic substitution (forming polymeric amines) or intramolecular cyclization (forming hexamethyleneimine).

Quantitative Data & Specifications

Understanding the physicochemical boundaries of your reagent is the first step in troubleshooting.

Table 1: Physicochemical Properties of 6-Bromohexylazanium Bromide

PropertyValueCausality / Impact on Handling
CAS Number 14502-76-2Unique identifier for procurement and safety data[1].
Molecular Weight 260.96 g/mol Required for precise stoichiometric calculations[2].
Melting Point 142–144 °CIndicator of purity; depression indicates polymeric impurities[1].
Hygroscopicity HighAbsorbs atmospheric moisture, leading to weighing errors and degradation[1].
Storage -20 °C, Inert Atm.Prevents thermal loss of HBr and oxidative discoloration[1].

Table 2: Common Impurities and Removal Strategies

Impurity TypeSourceRemoval Strategy
1,6-Dibromohexane Unreacted starting materialRemains highly soluble in diethyl ether during anti-solvent precipitation.
Polymeric Amines Intermolecular alkylationInsoluble in hot ethanol; removed via hot filtration prior to crystallization.
Hexamethyleneimine Intramolecular cyclizationSoluble in the ethanol/ether mother liquor; removed during vacuum filtration.

Mechanistic Workflows

DegradationPathway Salt 6-Bromohexylazanium Bromide (Stable Salt) Base Base / Moisture (Deprotonation) Salt->Base FreeBase 6-Bromohexylamine (Reactive Free Base) Base->FreeBase pH > 7 Intra Intramolecular Cyclization FreeBase->Intra Dilute conditions Inter Intermolecular Alkylation FreeBase->Inter Concentrated conditions Cyclic Hexamethyleneimine (Impurity) Intra->Cyclic Polymer Polymeric Amines (Impurity) Inter->Polymer

Caption: Mechanistic pathway of 6-bromohexylazanium bromide degradation via free-base formation.

Troubleshooting Guide (FAQs)

Q: Why is my crude 6-bromohexylazanium bromide oiling out instead of crystallizing during the ethanol/ether recrystallization? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or due to high concentrations of non-polar impurities (like 1,6-dibromohexane) altering the saturation point. Causality & Solution: The dielectric constant of your mixture dropped too rapidly. Reheat the mixture until homogeneous, add 1-2 drops of absolute ethanol to slightly increase polarity, and ensure the solution is cooled very slowly to room temperature before moving to -20 °C. Always use strictly anhydrous diethyl ether.

Q: My salt has developed a yellowish-brown tint over time. Is it degrading? A: Yes. Discoloration indicates thermal or photochemical degradation. This is often caused by the transient loss of HBr gas, which allows trace amounts of the free amine to polymerize. Causality & Solution: The hydrobromide salt is hygroscopic and thermally sensitive[1]. Store strictly under an inert atmosphere (Nitrogen/Argon) at -20 °C[1]. If discolored, do not use it directly in sensitive coupling reactions; perform the recrystallization SOP below immediately.

Q: Can I use basic aqueous washes (e.g., NaHCO3) to remove acidic impurities before recrystallization? A: Absolutely not. Causality & Solution: Introducing a base will deprotonate the azanium salt. As shown in the degradation pathway diagram, the resulting free 6-bromohexylamine will rapidly undergo intermolecular nucleophilic substitution (forming polyamines) or intramolecular cyclization. The salt must remain strictly acidic/neutral.

Standard Operating Procedure (SOP): Ethanol/Diethyl Ether Recrystallization

This protocol leverages an alcohol/ether solvent system to achieve >95% purity[3].

RecrystallizationWorkflow Crude Crude Salt (with impurities) Dissolve Dissolve in Boiling Abs. EtOH Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Ether Add Anhydrous Diethyl Ether Filter->Ether Cool Cool to -20°C (Crystallization) Ether->Cool Isolate Vacuum Filtration & Ether Wash Cool->Isolate Pure Pure Crystals (>95% Purity) Isolate->Pure

Caption: Step-by-step ethanol/diethyl ether recrystallization workflow for purification.

Step-by-Step Methodology: Self-Validating Checkpoint: Ensure all glassware is oven-dried. Moisture introduces weighing errors and promotes solvolysis.

  • Dissolution: Place the crude 6-bromohexylazanium bromide in a round-bottom flask. Add a minimum volume of boiling absolute ethanol (approx. 2-3 mL per gram of crude). Stir vigorously. Causality: Absolute ethanol is polar enough to dissolve the hydrobromide salt at reflux, while its alkyl chain prevents the immediate precipitation seen in strictly aqueous systems. Avoid prolonged boiling to prevent solvolysis (nucleophilic attack by ethanol on the alkyl bromide).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit. Causality: This step isolates insoluble polymeric amine salts that formed during storage or synthesis.

  • Anti-Solvent Addition: Return the filtrate to a gentle heat. Dropwise, add anhydrous diethyl ether until a faint, persistent turbidity is observed. Causality: Diethyl ether dramatically lowers the dielectric constant of the medium. The highly polar salt cannot remain solvated, while non-polar impurities (e.g., 1,6-dibromohexane) remain in solution.

  • Crystallization: Remove from heat. Allow the solution to cool undisturbed to room temperature (approx. 2 hours), then transfer to a -20 °C freezer overnight. Self-Validating Checkpoint: Turbidity indicates the saturation point. If the solution "oils out" instead of forming crystals, reheat and add a few drops of ethanol to correct the solvent ratio.

  • Isolation: Collect the white crystalline solid via vacuum filtration under a nitrogen blanket. Wash the filter cake with ice-cold diethyl ether. Dry under high vacuum for 4-6 hours.

References

  • Smolecule. "Buy 4-(6-Bromohexyl)morpholine Hydrobromide - Smolecule". smolecule.com. 3

  • SynThink. "Colesevelam Impurities & Reference Standards - SynThink". synthinkchemicals.com. 2

  • ECHEMI. "14502-76-2, 6-Bromohexylamine, Hydrobromide Formula - ECHEMI". echemi.com. 1

  • Mr Cole Chemistry. "Forming Aliphatic Amines Questions - Mr Cole Chemistry". mrcolechemistry.co.uk.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Reactivity Comparison: 6-Bromohexylazanium Bromide vs. 6-Chlorohexylamine Hydrochloride

As a Senior Application Scientist in bioconjugation and drug development, I frequently evaluate bifunctional linker chemistries for synthesizing PROTACs, antibody-drug conjugates (ADCs), and surface-grafted materials. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioconjugation and drug development, I frequently evaluate bifunctional linker chemistries for synthesizing PROTACs, antibody-drug conjugates (ADCs), and surface-grafted materials. Among the most versatile building blocks are the haloalkylamines.

This guide provides an objective, data-driven comparison between two ubiquitous six-carbon linkers: 6-Bromohexylazanium bromide (commonly known as 6-bromohexylamine hydrobromide) and 6-chlorohexylamine hydrochloride . By understanding the thermodynamic and kinetic differences between these two halogens, researchers can rationally select the optimal reagent, minimize undesired polymerization, and design self-validating experimental workflows.

Thermodynamic and Kinetic Fundamentals

Both molecules feature a primary amine protected as a protonated salt at one terminus and an electrophilic halogen at the other. Their reactivity in nucleophilic substitution ( SN​2 ) reactions is entirely dictated by the nature of the carbon-halogen bond.

The Leaving Group Effect

In an SN​2 mechanism, the rate-determining step involves the simultaneous attack of a nucleophile and the departure of the halide leaving group. The bromide ion ( Br− ) is significantly larger than the chloride ion ( Cl− ) . This increased atomic radius results in a more diffuse electron cloud (higher polarizability), allowing bromide to better stabilize the developing negative charge in the transition state.

Furthermore, the carbon-bromine (C-Br) bond is thermodynamically weaker (~285 kJ/mol) than the carbon-chlorine (C-Cl) bond (~339 kJ/mol). Kinetic analyses of primary alkyl halides demonstrate that under identical conditions, primary bromides react approximately 167 times faster than their chloride counterparts [1].

Quantitative Property Comparison

To facilitate reagent selection, the physicochemical and kinetic properties of both linkers are summarized below:

Property6-Bromohexylazanium bromide6-Chlorohexylamine hydrochloride
Chemical Formula C6​H15​Br2​N C6​H15​Cl2​N
C-X Bond Energy ~285 kJ/mol~339 kJ/mol
Leaving Group Ability Excellent (Highly polarizable)Moderate (Less polarizable)
Relative SN​2 Rate ~167x (Fast)1x (Baseline)
Optimal Reaction Temp 20°C - 25°C (Room Temp)60°C - 80°C (Heating required)
Self-Condensation Risk High (Requires strict handling)Moderate

The Competing Pathways: Alkylation vs. Self-Condensation

A critical challenge when working with haloalkylamines is their bifunctional nature. Why are these compounds sold and stored strictly as hydrobromide or hydrochloride salts?

If the primary amine is in its neutral, deprotonated state (free base), it becomes highly nucleophilic. The free amine of one molecule will rapidly attack the alkyl halide of a neighboring molecule, leading to intermolecular self-condensation and irreversible polymerization. Because bromide is a superior leaving group, the bromo-analog will polymerize much faster than the chloro-analog upon neutralization.

To prevent this, the amine is stored as a protonated azanium/ammonium salt ( NH3+​ ), rendering it non-nucleophilic. Activation must be performed in-situ during the alkylation reaction.

Pathway Salt Haloalkylamine Salt (Protonated, Stable) FreeBase Free Amine (Deprotonated, Reactive) Salt->FreeBase Base Addition Target Target Alkylation (Desired SN2 Pathway) FreeBase->Target Excess Target Nucleophile Polymer Self-Condensation (Undesired Polymerization) FreeBase->Polymer High Concentration

Logic flow of haloalkylamine activation and competing reaction pathways.

Self-Validating Experimental Workflows

To successfully couple these linkers to a target molecule (e.g., a phenol, thiol, or secondary amine) while suppressing self-condensation, the choice of base and solvent is critical.

The Causality of the Reagent Choices: Do not use a soluble organic base like Triethylamine ( Et3​N ). Soluble bases will instantly deprotonate the entire pool of the haloalkylamine salt, spiking the concentration of the free amine and triggering massive self-condensation. Instead, use a heterogeneous, mild inorganic base like powdered Potassium Carbonate ( K2​CO3​ ). Its poor solubility in organic solvents ensures a slow, controlled release of the free amine, keeping its steady-state concentration low enough to favor reaction with your target nucleophile [2].

Protocol: N/O-Alkylation using Haloalkylamine Salts

Step 1: Reaction Assembly Dissolve your target nucleophile (1.0 eq) and the chosen haloalkylamine salt (1.2 eq) in anhydrous Acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that leaves nucleophiles unsolvated and highly reactive, accelerating the desired SN​2 pathway.

Step 2: Controlled Activation Add finely powdered K2​CO3​ (3.0 eq) to the stirring solution.

Step 3: Temperature Modulation

  • If using 6-Bromohexylazanium bromide: Stir the suspension at room temperature (20–25°C) for 2 to 4 hours. The weak C-Br bond requires minimal thermal activation.

  • If using 6-Chlorohexylamine hydrochloride: Heat the reaction to 60–80°C for 12 to 24 hours. The stronger C-Cl bond demands significant thermal energy to reach the transition state [3].

Step 4: Self-Validation Checkpoint Monitor the reaction visually. As the SN​2 displacement occurs, inorganic potassium halide salts ( KBr or KCl ) are generated. Because these salts are completely insoluble in MeCN, they will precipitate out of solution. The accumulation of a fine, white precipitate serves as a self-validating physical indicator that the leaving group is being successfully displaced. If the solution remains perfectly clear, the reaction has stalled.

Step 5: Workup Filter the suspension to remove the inorganic salts and excess K2​CO3​ . Concentrate the filtrate under reduced pressure and purify the resulting functionalized linker via flash chromatography.

Workflow Step1 1. Substrate & Target in Polar Aprotic Solvent Step2 2. Mild Base Addition (e.g., K2CO3) Step1->Step2 Step3 3. SN2 Displacement Step2->Step3 Step4Br 4a. 6-Bromo Analog React at 25°C, 2-4h Step3->Step4Br Step4Cl 4b. 6-Chloro Analog React at 60-80°C, 12-24h Step3->Step4Cl Step5 5. Monitor Byproduct (KBr/KCl Precipitation) Step4Br->Step5 Step4Cl->Step5

Step-by-step workflow for nucleophilic substitution using haloalkylamines.

Selection Guide: Which Halide to Choose?

  • Choose 6-Bromohexylazanium bromide when reacting with weak or sterically hindered nucleophiles, or when your target molecule is thermally sensitive and cannot survive prolonged heating. The superior leaving group ability of bromide ensures rapid, high-yielding conversions at room temperature.

  • Choose 6-Chlorohexylamine hydrochloride when your target molecule is highly nucleophilic (e.g., a primary aliphatic amine or a thiolate) and you need to carefully control the reaction rate to prevent over-alkylation (e.g., dialkylation of a primary amine). The chloro-analog is also preferred for large-scale process chemistry where the slower reaction kinetics provide a wider margin of safety against runaway exothermic polymerizations.

References

  • Structure−Activity Relationships of Methoctramine-Related Polyamines as Muscular Nicotinic Receptor Noncompetitive Antagonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Cyclopentadienone Iron Complex-Catalyzed Hydrogenation of Ketones: The Influence of the Charge-Tag on Catalytic Performance Source: ACS Publications (Organometallics) URL:[Link]

Sources

Comparative

A Comparative Guide to Alkyl and PEG Linkers in Targeted Drug Design: From Physicochemical Properties to Therapeutic Efficacy

For researchers, scientists, and drug development professionals, the rational design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rational design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. The linker, the molecular bridge connecting a targeting moiety to a therapeutic payload, is a critical determinant of the conjugate's success, profoundly influencing its stability, solubility, pharmacokinetics, and ultimate efficacy.[1][2][3] This guide provides an in-depth, data-driven comparison of two fundamental linker classes: simple, hydrophobic alkyl chains (represented by precursors like 6-bromohexylazanium;bromide) and hydrophilic polyethylene glycol (PEG) linkers.

Section 1: Physicochemical Properties - The Foundation of Function

The choice between a hydrophobic alkyl chain and a hydrophilic PEG linker fundamentally alters a drug conjugate's interaction with its biological environment. This decision begins with their contrasting chemical natures.

Alkyl Linkers (e.g., Hexyl Chains)

An alkyl linker is composed of a saturated hydrocarbon chain. A reagent like 6-bromohexylazanium;bromide provides a six-carbon chain, a classic example of a short, flexible alkyl spacer.

  • Structure and Properties : Characterized by repeating (-CH2-) units, these linkers are lipophilic (hydrophobic), flexible, and generally considered metabolically stable due to the robustness of carbon-carbon bonds.[1][4]

  • Key Implications : Their hydrophobicity can be a double-edged sword. While it can aid in passive diffusion across cell membranes, it frequently leads to poor aqueous solubility, especially when conjugated to an already hydrophobic payload.[1][4][5] This can result in aggregation, which is a significant liability for biologic drugs.[6][7]

PEG Linkers

PEG linkers consist of repeating ethylene glycol units and have become a dominant tool in modern bioconjugation.

  • Structure and Properties : Composed of repeating (-O-CH2-CH2-) units, the ether oxygens in the PEG backbone form hydrogen bonds with water, granting these linkers exceptional hydrophilicity.[8] They are highly flexible, biocompatible, and can be synthesized with a precise number of repeating units, yielding monodisperse linkers of a defined molecular weight.[9][10]

  • Key Implications : PEGylation, the process of attaching PEG chains, dramatically improves the water solubility of conjugated molecules.[8][10] This creates a protective hydration shell that shields the payload, increases the conjugate's overall hydrodynamic size, and can mask it from the immune system.[6][9]

G cluster_0 Linker Physicochemical Properties cluster_Alkyl_Props Properties cluster_PEG_Props Properties Alkyl Alkyl Linker (-CH₂-)n Alkyl_Prop1 Hydrophobic / Lipophilic Alkyl->Alkyl_Prop1 Alkyl_Prop2 Metabolically Stable Alkyl->Alkyl_Prop2 Alkyl_Prop3 High Permeability Potential Alkyl->Alkyl_Prop3 Alkyl_Prop4 Poor Aqueous Solubility Alkyl->Alkyl_Prop4 PEG PEG Linker (-O-CH₂-CH₂-)n PEG_Prop1 Hydrophilic PEG->PEG_Prop1 PEG_Prop2 Forms Hydration Shell PEG->PEG_Prop2 PEG_Prop3 Increases Hydrodynamic Size PEG->PEG_Prop3 PEG_Prop4 Excellent Aqueous Solubility PEG->PEG_Prop4

Figure 1: Core chemical properties of Alkyl vs. PEG linkers.
FeatureAlkyl LinkersPEG Linkers
Composition Saturated hydrocarbon chains (-CH₂-)Repeating ethylene glycol units (-O-CH₂-CH₂-)
Solubility Generally hydrophobic, limiting aqueous solubility.[1]Hydrophilic, significantly improving aqueous solubility.[8][10]
Flexibility High conformational flexibility.[4]Highly flexible, with a tendency for folded conformations.[4]
Metabolic Stability Generally considered metabolically stable.[5]Ether linkages can be susceptible to oxidative metabolism.[1]
Synthetic Accessibility Synthetically straightforward and cost-effective.[1][5]Monodisperse PEGs can be more complex and costly to synthesize.[1]

Section 2: Impact on Pharmacokinetics (PK) - The Conjugate's Journey

The linker's physicochemical nature directly dictates the pharmacokinetic profile of a drug conjugate, influencing how it is absorbed, distributed, metabolized, and excreted.

Solubility, Aggregation, and Drug-to-Antibody Ratio (DAR)

For ADCs, a primary challenge is the hydrophobicity of the cytotoxic payload. Attaching multiple hydrophobic drugs to an antibody via hydrophobic alkyl linkers often leads to aggregation, rendering the ADC unusable.[7] This severely limits the achievable drug-to-antibody ratio (DAR), capping it at 3-4 drug molecules per antibody.[7]

PEG linkers directly solve this problem. Their hydrophilicity counteracts the payload's hydrophobicity, preventing aggregation and improving formulation stability.[6][9] This allows for the successful development of ADCs with higher DARs (e.g., DAR8), which can deliver a greater therapeutic dose to the target cell.[6][7][11]

Circulation Half-Life and Clearance

The hydrophobicity of alkyl-linked conjugates can lead to rapid, non-specific uptake by tissues and clearance by the reticuloendothelial system, drastically reducing circulation time and increasing the potential for off-target toxicity.[12]

Conversely, the hydration shell formed by PEG linkers increases the conjugate's hydrodynamic radius.[10] This larger size reduces the rate of renal clearance, significantly prolonging the plasma half-life.[9][13][14] This extended circulation gives the targeted therapeutic more time to find and bind to its target. One study demonstrated a dramatically improved pharmacokinetic profile for ADCs with PEG linkers, showing a prolonged half-life (t1/2) and an increased area under the plasma concentration-time curve (AUC).[7]

ADC ParameterImpact of Alkyl LinkersImpact of PEG Linkers
Solubility Decreased, especially with hydrophobic payloads.Significantly increased.[6]
Aggregation High risk, especially at high DARs.[7]Reduced risk, enabling higher DARs.[9]
Plasma Clearance Often rapid and non-specific.[12]Slower, due to reduced renal filtration.[13]
Circulation Half-Life Can be short.Prolonged.[7][9]
Tolerability Can be poor due to non-specific uptake and toxicity.[12]Generally improved.[6]

Section 3: Efficacy and Pharmacodynamics (PD) - Action at the Target

Ultimately, a linker must ensure the payload is delivered and released effectively to exert its therapeutic effect.

The Bystander Effect

In heterogeneous tumors, not all cells express the target antigen. The "bystander effect" occurs when a payload released from a targeted, antigen-positive cell diffuses into and kills adjacent antigen-negative cells.[12][15] This is a powerful mechanism for overcoming tumor heterogeneity.[16][17]

The bystander effect is primarily determined by two factors:

  • A Cleavable Linker : The linker must be designed to break under specific conditions within the tumor microenvironment or inside the cell (e.g., acidic pH, specific enzymes).[12][15]

  • A Membrane-Permeable Payload : Upon release, the payload must be able to cross cell membranes. This typically requires a neutral, uncharged molecule.[16][]

While both alkyl and PEG linkers can be designed to be cleavable, the key is the nature of the released payload. Non-cleavable linkers, for instance, typically undergo lysosomal degradation, leaving the payload attached to a charged amino acid remnant, which prevents it from leaving the cell and killing bystander cells.[12][15] Therefore, the choice of cleavable chemistry is more important than the linker's backbone (alkyl vs. PEG) for enabling the bystander effect.

G cluster_0 Bystander Effect Mechanism ADC ADC binds to Antigen-Positive Cell Internalization Internalization & Lysosomal Trafficking ADC->Internalization Cleavage Linker Cleavage Internalization->Cleavage Release Payload Release Cleavage->Release Diffusion Payload Diffuses Out of Cell Release->Diffusion Bystander_Kill Payload Kills Antigen-Negative Cell Diffusion->Bystander_Kill G cluster_workflow ADC Synthesis Workflow Ab Antibody Reduce Partial Reduction (e.g., TCEP) Ab->Reduce 1 Conjugate Thiol-Maleimide Conjugation Reduce->Conjugate 2 Linker Maleimide-PEG-Payload Linker->Conjugate Purify Purification (e.g., SEC) Conjugate->Purify 3 ADC Final ADC Purify->ADC 4

Sources

Validation

Spectroscopic Validation of 6-Bromohexylazanium Bromide End-Product Conjugation: A Comparative Guide

As bioconjugation strategies evolve, the selection and validation of linker molecules remain critical bottlenecks in the development of Proteolysis Targeting Chimeras (PROTACs), targeted prodrugs, and surface-modified bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies evolve, the selection and validation of linker molecules remain critical bottlenecks in the development of Proteolysis Targeting Chimeras (PROTACs), targeted prodrugs, and surface-modified biomaterials. 6-Bromohexylazanium bromide (CAS 14502-76-2), commonly referred to as 6-bromohexylamine hydrobromide, is a highly versatile bifunctional aliphatic linker. Featuring a primary amine protected as a hydrobromide salt and a terminal alkyl bromide, it offers orthogonal reactivity that is indispensable for modular synthesis ([1]).

This guide provides an authoritative comparative analysis of 6-bromohexylazanium bromide against alternative linkers, alongside a self-validating framework for executing and spectroscopically verifying its conjugation.

Mechanistic Causality: Why 6-Bromohexylazanium Bromide?

The architectural design of a linker dictates the pharmacokinetic and pharmacodynamic properties of the final conjugate. 6-Bromohexylazanium bromide provides a 6-carbon aliphatic spacer that strikes an optimal balance between flexibility and hydrophobicity.

  • The Amine Terminus : Supplied as a hydrobromide salt, the primary amine is protected from premature oxidation or unwanted side reactions during storage. Upon neutralization with a non-nucleophilic base (e.g., DIPEA or DBU), it becomes a potent nucleophile ready for amide coupling ([2]).

  • The Bromide Terminus : The terminal bromine acts as an excellent leaving group for SN​2 nucleophilic substitutions. The 6-carbon chain is long enough to prevent intramolecular cyclization (a common failure mode in shorter chains like 2-bromoethylamine) but short enough to maintain synthetic tractability.

Comparative Analysis of Linker Alternatives

When designing a conjugation workflow, selecting the right spacer is paramount. The table below objectively compares 6-bromohexylazanium bromide with common alternatives based on experimental performance and spectroscopic clarity.

Linker AlternativeSpacer LengthHydrophobicity (LogP)Conjugation KineticsSpectroscopic Clarity (1H NMR)Primary Application
6-Bromohexylazanium bromide 6 atoms Moderate Excellent (Stable intermediate) High (Distinct triplet at ~3.4 ppm) PROTACs[1], Prodrugs[2]
2-Bromoethylamine HBr2 atomsLowHigh (Prone to aziridine formation)Complex (Overlapping multiplets)Small molecule probes
8-Bromooctylamine HBr8 atomsHighGood (Slower SN​2 kinetics)High (Distinct triplet)Lipophilic targeting
Bromo-PEG2-amine8 atomsNegative (Hydrophilic)ModerateModerate (PEG backbone overlap at ~3.6 ppm)Solubilizing linkers

Data synthesis derived from PROTAC linker performance optimization studies ([3]).

Spectroscopic Validation Framework

Validating the successful conjugation of both termini requires a multi-modal spectroscopic approach. The structural transformation must be tracked through specific functional group shifts.

  • 1H NMR (Proton Nuclear Magnetic Resonance) : The unreacted linker exhibits a distinct triplet for the CH2​−Br protons at ~3.40 ppm (in CDCl3​ or DMSO−d6​ ). Upon successful SN​2 displacement by a nucleophile (e.g., a phenol), this triplet shifts downfield to ~4.0 ppm (forming an ether linkage). The CH2​−NH3+​ protons, initially a broad peak at ~2.8 ppm , will sharpen and shift to ~3.2 ppm upon conversion to an amide.

  • FTIR (Fourier-Transform Infrared Spectroscopy) : The broad N−H stretch of the primary amine salt (~3000-3300 cm−1 ) transforms into a sharper secondary amide N−H stretch (~3300 cm−1 ) accompanied by the appearance of a strong amide C=O stretch at ~1650 cm−1 .

  • ESI-MS (Electrospray Ionization Mass Spectrometry) : Confirms the exact mass of the conjugate, reflecting the loss of HBr and the displacement of the bromide isotope pattern (loss of the characteristic 1:1 M/M+2 ratio of bromine).

Workflow A 6-Bromohexylazanium Bromide (Bifunctional Linker) C Amide Coupling / Alkylation (DIPEA, DMF, 80°C) A->C B Target Payload (e.g., Thalidomide derivative) B->C D Crude Conjugate Mixture C->D Reaction Completion E HPLC Purification D->E Remove Byproducts F Purified End-Product E->F >95% Purity G 1H/13C NMR Validate CH2 shifts F->G H ESI-MS Confirm Exact Mass F->H

Workflow for conjugation and spectroscopic validation of 6-bromohexylazanium bromide.

Self-Validating Experimental Methodology

The following protocol details a dual-stage conjugation workflow: an amide coupling followed by an SN​2 displacement. Every step is designed with built-in causality and in-process controls (IPC) to ensure a self-validating system.

Phase 1: Amide Coupling (Amine Functionalization)

Objective: Couple the primary amine of the linker to a carboxylic acid payload.

  • Activation: Dissolve the carboxylic acid payload (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive HOAt ester. DIPEA, a sterically hindered base, is utilized to neutralize the hydrobromide salt of the linker without acting as a competing nucleophile ([3]).

  • Conjugation: Add 6-bromohexylazanium bromide (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete when the unreacted carboxylic acid mass is fully depleted, and the [M+H]+ peak corresponding to the brominated intermediate appears. The presence of the bromine isotope pattern (M and M+2 peaks of equal intensity) confirms the bromide terminus remains intact.

  • Workup: Quench with cold water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF.

Phase 2: SN​2 Displacement (Bromide Functionalization)

Objective: Displace the terminal bromide with a phenolic target molecule.

  • Alkylation Setup: Dissolve the purified intermediate from Phase 1 (1.0 eq) and the phenolic target (1.2 eq) in anhydrous Acetonitrile.

  • Catalysis & Heating: Add anhydrous K2​CO3​ (2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Reflux at 80°C for 6 hours.

    • Causality: K2​CO3​ is a mild base sufficient to deprotonate the phenol without hydrolyzing the newly formed amide bond. KI facilitates a Finkelstein reaction, transiently converting the alkyl bromide to a highly reactive alkyl iodide in situ, drastically accelerating the SN​2 kinetics.

  • Final Validation: Purify the crude product via Flash Chromatography.

NMR_Shifts Start Pre-Conjugation CH2-Br: ~3.4 ppm CH2-NH3+: ~2.8 ppm Step1 Amide Formation CH2-NH-CO: ~3.2 ppm CH2-Br: ~3.4 ppm Start->Step1 HATU DIPEA Step2 SN2 Displacement CH2-NH-CO: ~3.2 ppm CH2-O-Ar: ~4.0 ppm Step1->Step2 Ar-OH K2CO3

1H NMR chemical shift tracking during the dual-step conjugation process.

Data Interpretation & Troubleshooting

If the spectroscopic validation fails to match the expected shifts:

  • Missing 3.4 ppm peak but incorrect mass (NMR/MS mismatch): Indicates premature hydrolysis of the bromide to an alcohol during Phase 1 workup. Ensure workup is performed rapidly and avoid highly basic aqueous washes.

  • Presence of a 2.5 - 2.7 ppm multiplet: Suggests intramolecular cyclization (azepane formation). This occurs if the free amine is left unreacted in a basic solution for extended periods. Always add the linker to the pre-activated ester to ensure immediate consumption of the free amine.

References

  • "PEGylated recombinant human growth hormone compounds." US Patent 9272048B2.

Sources

Comparative

A Comparative Guide to Leaving Group Kinetics: 6-Bromohexylazanium;bromide vs. Iodoalkyl Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of synthetic organic chemistry and drug development, the efficiency of nucleophilic substitution reactions is paramount. The rate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry and drug development, the efficiency of nucleophilic substitution reactions is paramount. The rate of these reactions is critically influenced by several factors, including the nature of the nucleophile, the solvent, and, crucially, the leaving group. This guide provides an in-depth comparison of the reaction kinetics of 6-bromohexylazanium;bromide and its iodoalkyl analogs in the context of bimolecular nucleophilic substitution (SN2) reactions. Understanding the kinetic differences between bromide and iodide as leaving groups is fundamental for optimizing reaction conditions and achieving desired synthetic outcomes.

This document will delve into the theoretical underpinnings of leaving group ability, present a robust experimental design for quantifying the kinetic parameters, and provide a framework for interpreting the results. The insights provided are intended to empower researchers to make informed decisions in the selection of alkyl halide substrates for their synthetic endeavors.

Theoretical Framework: The Decisive Role of the Leaving Group in SN2 Reactions

The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon center, leading to the simultaneous displacement of the leaving group. The rate of this reaction is described by a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile.[1][2]

Rate = k[Substrate][Nucleophile]

The rate constant, k, is intrinsically linked to the activation energy of the reaction. A better leaving group lowers this activation energy, thereby accelerating the reaction. The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departure. For halide leaving groups, the established order of reactivity in SN2 reactions is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [3][4][5]

This trend can be rationalized by considering three key physicochemical properties:

  • Basicity: A good leaving group is a weak base.[4][5] The conjugate acids of the halides are the hydrohalic acids (HI, HBr, HCl, HF). The acidity of these acids decreases from HI to HF, meaning that iodide (I⁻) is the weakest base and thus the most stable anion.[6] This stability allows it to depart more readily from the carbon atom.

  • Polarizability: The polarizability of an atom refers to the ease with which its electron cloud can be distorted. Iodide is the largest and most polarizable of the common halide ions.[7] In the transition state of an SN2 reaction, the leaving group is developing a partial negative charge. The high polarizability of iodide allows it to effectively disperse this developing charge, stabilizing the transition state and lowering the activation energy.

  • Carbon-Halogen Bond Strength: The strength of the carbon-halogen (C-X) bond plays a significant role. The C-I bond is the longest and weakest of the carbon-halogen bonds, while the C-Br bond is shorter and stronger.[7] Consequently, less energy is required to break the C-I bond during the concerted SN2 process, contributing to a faster reaction rate.

The presence of the positively charged azanium group in 6-bromohexylazanium;bromide does not alter these fundamental principles governing leaving group ability, although it may influence the overall reactivity of the substrate through electronic effects.

Experimental Design: A Head-to-Head Kinetic Analysis

To empirically validate the theoretical predictions, a well-designed kinetic experiment is essential. The following protocol outlines a robust method for comparing the reaction rates of 6-bromohexylazanium;bromide and its iodoalkyl analog (6-iodohexylazanium;iodide) with a common nucleophile.

Experimental Workflow

The overall workflow for the kinetic analysis is depicted below:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis start Synthesize and Purify Substrates (Bromo vs. Iodo Analogs) reagents Prepare Standardized Solutions (Substrates, Nucleophile, Solvent) start->reagents initiate Initiate Reactions in Parallel (Thermostatted Bath) reagents->initiate monitor Monitor Reaction Progress (e.g., NMR Spectroscopy) initiate->monitor data_acq Acquire Time-Course Data ([Reactant] vs. time) monitor->data_acq kin_plot Generate Kinetic Plots (e.g., ln[Reactant] vs. time) data_acq->kin_plot calc_k Calculate Rate Constants (k) kin_plot->calc_k compare Compare k_bromo and k_iodo calc_k->compare

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Experimental Protocol

This protocol utilizes ¹H NMR spectroscopy to monitor the reaction progress, a technique that allows for the simultaneous observation of reactant disappearance and product formation.[8]

1. Synthesis and Purification of 6-Iodohexylazanium;iodide:

  • The iodo analog can be synthesized from the bromo precursor via a Finkelstein reaction. This involves reacting 6-bromohexylazanium;bromide with an excess of sodium iodide in a suitable solvent like acetone. The less soluble sodium bromide will precipitate, driving the equilibrium towards the formation of the iodo product.

  • Purification of both the bromo and iodo substrates is crucial and can be achieved by recrystallization to ensure high purity (>99%).

2. Preparation of Reagents:

  • Substrates: Prepare equimolar stock solutions of 6-bromohexylazanium;bromide and 6-iodohexylazanium;iodide in a suitable deuterated polar aprotic solvent, such as DMSO-d₆ or acetonitrile-d₃.[3] Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the anionic nucleophile, thus preserving the nucleophile's reactivity.[9]

  • Nucleophile: Prepare a standardized stock solution of a suitable nucleophile, for example, sodium azide (NaN₃), in the same deuterated solvent. Azide is a good choice as it is a strong nucleophile and the resulting product will have distinct NMR signals.

3. Kinetic Run:

  • Equilibrate the NMR tubes containing the substrate solutions to a constant temperature (e.g., 25°C) in the NMR spectrometer.

  • Initiate the reaction by injecting a precise volume of the nucleophile stock solution into each NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of a characteristic proton signal of the starting material (e.g., the -CH₂-X protons) and the appearance of a new signal for the product (e.g., the -CH₂-N₃ protons) should be monitored.

4. Data Analysis:

  • Integrate the relevant proton signals in each spectrum to determine the relative concentrations of the reactant and product over time.

  • For an SN2 reaction under pseudo-first-order conditions (i.e., using a large excess of the nucleophile), a plot of the natural logarithm of the reactant concentration (ln[Substrate]) versus time will yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

  • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile].

Anticipated Results and Comparative Data

Based on the established principles of leaving group ability, it is anticipated that the reaction of the 6-iodohexylazanium salt will proceed at a significantly faster rate than the 6-bromohexylazanium salt. Quantitative data from the proposed experiment can be summarized as follows:

SubstrateLeaving GroupRelative Rate Constant (k_rel)C-X Bond Dissociation Energy (kJ/mol)pKa of Conjugate Acid (HX)
6-Bromohexylazanium;bromideBr⁻1~285~ -9
6-Iodohexylazanium;iodideI⁻Expected > 1~228~ -10

Note: The relative rate constant is a hypothetical value for illustrative purposes. The bond dissociation energies and pKa values are approximate and serve to support the expected trend.

The experimental data is expected to show that the rate constant for the iodo-substituted substrate (kiodo) is substantially larger than that for the bromo-substituted substrate (kbromo). This would be in agreement with literature reports on similar SN2 reactions where the rate enhancement for iodide over bromide can be an order of magnitude or more.[10]

Visualizing the Energetics

The difference in reaction rates can be visualized using a reaction coordinate diagram.

reaction_profile y_axis Potential Energy x_axis Reaction Coordinate reactants Reactants (Substrate + Nu⁻) reactants_level ts_br Transition State (Br) ts_br_level ts_i Transition State (I) ts_i_level products Products (Product + X⁻) products_level reactants_level->p1 ΔG‡ (Bromo) reactants_level->p1 ΔG‡ (Iodo) ts_br_level->p2 ΔG‡ (Bromo) ts_i_level->p2 ΔG‡ (Iodo) p1->ts_br_level ΔG‡ (Bromo) p1->ts_i_level ΔG‡ (Iodo) p2->products_level ΔG‡ (Bromo) p2->products_level ΔG‡ (Iodo)

Caption: Reaction coordinate diagram comparing the activation energies.

The lower activation energy (ΔG‡) for the reaction involving the iodo-analog is a direct consequence of the superior leaving group ability of iodide, leading to a faster reaction rate.

Conclusion and Practical Implications

The principles of physical organic chemistry predict, and experimental evidence would confirm, that 6-iodohexylazanium iodide is a more reactive substrate in SN2 reactions than 6-bromohexylazanium bromide. The superior leaving group ability of the iodide ion, stemming from its lower basicity, greater polarizability, and the weaker carbon-iodine bond, results in a lower activation energy and a faster reaction rate.

For researchers in drug development and chemical synthesis, this has significant practical implications:

  • Reaction Efficiency: When a rapid and efficient nucleophilic substitution is desired, the iodoalkyl analog is the substrate of choice.

  • Milder Conditions: The higher reactivity of alkyl iodides may allow for reactions to be carried out under milder conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.

  • Cost and Availability: While alkyl iodides are generally more reactive, alkyl bromides are often more stable and less expensive. The choice of substrate may therefore involve a trade-off between reactivity and cost.

By understanding the kinetic differences between bromide and iodide as leaving groups, scientists can better control and optimize their synthetic strategies, leading to improved yields, reduced reaction times, and more efficient discovery and development processes.

References

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. [Link]

  • Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. [Link]

  • Other Factors that Affect SN2 Reactions. (2021, December 15). Chemistry LibreTexts. [Link]

  • Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(25), 6485-6497. [Link]

  • Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2019). The Journal of Organic Chemistry, 84(15), 9445-9455. [Link]

  • SN2 Leaving Group Ability and Nucleophilicity. (2020, June 9). Total Organic Chemistry [Video]. YouTube. [Link]

  • Bortoli, M., et al. (2020). Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane. Physical Chemistry Chemical Physics, 22(38), 21896-21905. [Link]

  • Characteristics of the Sₙ2 Reaction. (2020, May 30). Chemistry LibreTexts. [Link]

  • De Korver, R. A., et al. (2014). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. Journal of Chemical Education, 91(11), 1968-1971. [Link]

  • The SN2 Reaction Mechanism. (2026, January 9). Master Organic Chemistry. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ACS Omega, 7(23), 20038-20045. [Link]

  • The SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromohexylazanium;bromide

An authoritative guide on the handling, safety, and operational protocols for 6-Bromohexylazanium bromide (commonly known as 6-Bromohexylamine hydrobromide). Designed for researchers, application scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the handling, safety, and operational protocols for 6-Bromohexylazanium bromide (commonly known as 6-Bromohexylamine hydrobromide). Designed for researchers, application scientists, and drug development professionals, this guide synthesizes physicochemical causality with field-proven laboratory safety standards.

Executive Summary & Chemical Causality

6-Bromohexylazanium bromide is a critical bifunctional building block widely utilized in drug discovery. It serves as an essential linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as1[1], and is a monitored impurity in the production of bile acid-binding resins like2[2].

The Causality of the Salt Form: Why is this compound supplied as a hydrobromide salt rather than a free amine? The free amine form of 6-bromohexylamine is inherently unstable. The nucleophilic primary amine will rapidly undergo intermolecular self-alkylation with the electrophilic terminal bromide of adjacent molecules, leading to uncontrolled polymerization. Supplying it as an azanium (ammonium) salt protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability.

Physicochemical Profile & Hazard Matrix

Handling this compound requires strict adherence to safety protocols due to its classification as a multi-route hazard.

Property / HazardValue / CodeCausality & Operational Impact
Chemical Name 6-Bromohexylazanium bromideSystematic IUPAC name; denotes the hydrobromide salt of a primary amine.
CAS Number 14502-76-2Unique identifier for safety tracking and procurement.
Molecular Weight 261.00 g/mol Required for precise stoichiometric calculations during synthesis.
Hazard Codes H302, H312, H332Harmful via ingestion, skin contact, and inhalation[3]. Dictates stringent, multi-layered PPE.
Storage Class 10 - Combustible liquids/solidsMust be stored in a dry, well-ventilated area away from strong bases and oxidizers[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with H302, H312, and H332, the following PPE matrix must be implemented:

  • Respiratory Protection: Type ABEK (EN14387) respirator filter[4].

    • Causality: While the compound is a solid, exposure to ambient moisture or accidental contact with mild bases can liberate gaseous hydrogen bromide (an acid gas, filtered by 'E') and free alkylamine vapors (filtered by 'K').

  • Hand Protection: Double-gloving with EN 374 compliant gloves.

    • Causality: For handling the dry solid, standard nitrile is sufficient. However, if the compound is being dissolved in organic solvents (e.g., Dichloromethane), nitrile offers poor breakthrough times. In such cases, butyl rubber or laminate gloves must be used as the outer layer.

  • Eye/Face Protection: Safety glasses with side shields (NIOSH or EN 166) or a full-face visor if handling bulk quantities[3].

Operational Workflow & Handling Protocol

The following workflow ensures the safe transfer and reaction setup of the hygroscopic salt, minimizing environmental exposure.

G A 1. Fume Hood Check (Velocity >100 fpm) B 2. Don PPE Matrix (ABEK Filter, EN374 Gloves) A->B C 3. Hygroscopic Weighing (Anti-static boat) B->C D 4. Solvent Dissolution (Closed System) C->D E 5. Reaction Execution (e.g., Alkylation) D->E F Deviation / Spill? E->F G Emergency Response (Contain & Neutralize) F->G Yes H Standard Decontamination (10% Bleach / Solvent) F->H No G->H

Workflow for the safe handling and reaction setup of 6-Bromohexylazanium bromide.

Self-Validating Handling System: Record the mass of the sealed source container before and after transferring the chemical. The mass difference must exactly match the mass recorded on the analytical balance. A discrepancy indicates residual material on the spatula or weigh boat, validating the need for immediate localized decontamination.

Step-by-Step Experimental Protocol: Boc-Protection

A fundamental transformation to prepare PROTAC linkers is the Boc-protection of the primary amine[1].

Step 1: Preparation In a rigorously dried, argon-flushed round-bottom flask, suspend 6-bromohexylazanium bromide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

Step 2: Base Addition Add triethylamine (TEA, 2.2 eq) dropwise over 10 minutes. Causality: The first equivalent of TEA deprotonates the azanium salt, liberating the reactive free amine and precipitating triethylammonium bromide. The second equivalent acts as the catalytic base for the subsequent nucleophilic attack on the anhydride.

Step 3: Protection Slowly add a solution of Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours[4].

Self-Validating System (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting material (primary amine) will stain a deep purple. The reaction is validated as complete when the purple spot is entirely consumed, replaced by a UV-active, ninhydrin-negative spot corresponding to the Boc-protected product.

Spill Response & Disposal Plan

Spill Response Protocol:

  • Evacuate & Isolate: Clear personnel from the immediate vicinity and ensure the fume hood exhaust is maximized.

  • PPE Verification: Ensure the ABEK respirator and double-gloves are securely donned.

  • Solid Spills: Carefully sweep the material using an anti-static brush into a sealable container. Do not use water, as it may promote hydrolysis and the liberation of highly corrosive HBr gas.

  • Solution Spills: Absorb with an inert, non-combustible material (e.g., vermiculite or sand).

Self-Validating Decontamination: After physical removal, wipe the spill area with a damp cloth soaked in a dilute sodium bicarbonate solution. Test the surface with pH paper; a stable pH of 7.0–8.0 validates the complete neutralization of residual hydrobromide.

Waste Disposal: Dispose of the collected solid waste as halogenated organic waste. Aqueous washes from reaction workups must be verified to have a pH of 7.0–8.0 before being transferred to standard aqueous waste carboys.

References

  • Safety Data Sheet: 6-Bromohexan-1-amine hydrobromide , Key Organics. 3

  • 6-(BOC-AMINO)-HEXYL BROMIDE Properties & Preparation , ChemicalBook. 4

  • Synthesis of Thalidomide-5-O-C6-NH2 hydrochloride , Benchchem. 1

  • 6-Bromohexylamine Hydrobromide (Colesevelam Impurity Profile) , Veeprho. 2

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